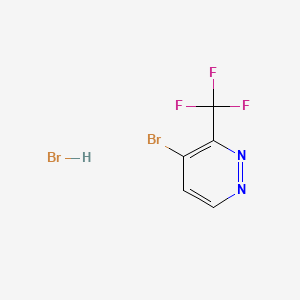
4-Bromo-3-(trifluoromethyl)pyridazine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(trifluoromethyl)pyridazine hydrobromide is a chemical compound with the molecular formula C5H2BrF3N2·HBr. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of bromine and trifluoromethyl groups on the pyridazine ring imparts unique chemical properties to this compound, making it valuable in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(trifluoromethyl)pyridazine hydrobromide typically involves the bromination of 3-(trifluoromethyl)pyridazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-(trifluoromethyl)pyridazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-(trifluoromethyl)pyridazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Bromo-3-(trifluoromethyl)pyridazine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-(trifluoromethyl)pyridazine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)pyridine hydrobromide
- 2-Bromo-4-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
4-Bromo-3-(trifluoromethyl)pyridazine hydrobromide is unique due to the presence of both bromine and trifluoromethyl groups on the pyridazine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications. The pyridazine ring also offers different electronic and steric effects compared to pyridine derivatives, further enhancing its utility in chemical synthesis and research.
Propiedades
Fórmula molecular |
C5H3Br2F3N2 |
|---|---|
Peso molecular |
307.89 g/mol |
Nombre IUPAC |
4-bromo-3-(trifluoromethyl)pyridazine;hydrobromide |
InChI |
InChI=1S/C5H2BrF3N2.BrH/c6-3-1-2-10-11-4(3)5(7,8)9;/h1-2H;1H |
Clave InChI |
SVKZWPQHLAYQEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=NC(=C1Br)C(F)(F)F.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















